![molecular formula C10H18N2O B11796438 [2,2'-Bipiperidin]-6-one](/img/structure/B11796438.png)
[2,2'-Bipiperidin]-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2’-Bipiperidin]-6-ona es un compuesto orgánico que pertenece a la clase de derivados de piperidina. La piperidina es un anillo de seis miembros que contiene cinco átomos de carbono y un átomo de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [2,2’-Bipiperidin]-6-ona normalmente implica la ciclización de precursores apropiados en condiciones específicas. Un método común incluye la reacción de derivados de piperidina con reactivos adecuados para formar el compuesto deseado. Las condiciones de reacción a menudo requieren temperaturas controladas y la presencia de catalizadores para facilitar el proceso de ciclización.
Métodos de producción industrial
En un entorno industrial, la producción de [2,2’-Bipiperidin]-6-ona puede implicar una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación, la cristalización y el control de calidad para cumplir con los estándares de la industria.
Análisis De Reacciones Químicas
Tipos de reacciones
[2,2’-Bipiperidin]-6-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.
Sustitución: Las condiciones para las reacciones de sustitución pueden implicar el uso de halógenos, ácidos o bases como catalizadores.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, [2,2’-Bipiperidin]-6-ona se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología
En la investigación biológica, el compuesto se estudia por sus posibles efectos en los procesos celulares. Puede utilizarse en el desarrollo de nuevos fármacos o como herramienta para comprender los mecanismos biológicos.
Medicina
En medicina, [2,2’-Bipiperidin]-6-ona se explora por sus posibles propiedades terapéuticas. Puede investigarse por sus efectos en las condiciones neurológicas o como precursor para la síntesis de agentes farmacéuticos.
Industria
En aplicaciones industriales, el compuesto puede utilizarse en la producción de productos químicos especiales, polímeros y otros materiales. Su versatilidad lo convierte en un valioso en varios procesos de fabricación.
Mecanismo De Acción
El mecanismo de acción de [2,2’-Bipiperidin]-6-ona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando varios efectos biológicos. Las vías involucradas pueden incluir transducción de señales, expresión génica y procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares
Piperidina: Una estructura más simple con propiedades similares.
Piperazina: Otro anillo de seis miembros con dos átomos de nitrógeno.
Morfolina: Contiene tanto nitrógeno como oxígeno en el anillo.
Singularidad
[2,2’-Bipiperidin]-6-ona es única debido a su estructura de anillo específica y grupos funcionales. Esta singularidad le permite participar en reacciones y aplicaciones para las que otros compuestos similares pueden no ser adecuados.
Conclusión
[2,2’-Bipiperidin]-6-ona es un compuesto versátil con un potencial significativo en varios campos. Su estructura y reactividad únicas lo hacen valioso para la investigación y las aplicaciones industriales.
Propiedades
IUPAC Name |
6-piperidin-2-ylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10-6-3-5-9(12-10)8-4-1-2-7-11-8/h8-9,11H,1-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZUFBUPTHVQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2CCCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
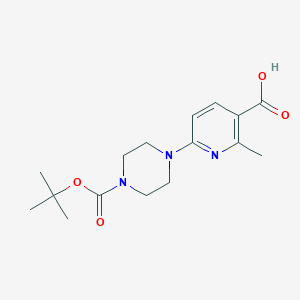


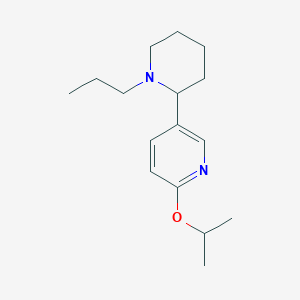
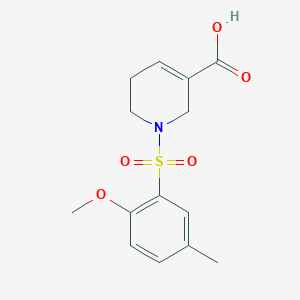
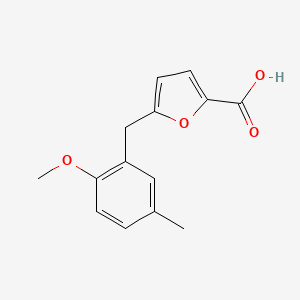


![2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11796426.png)
![(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B11796428.png)

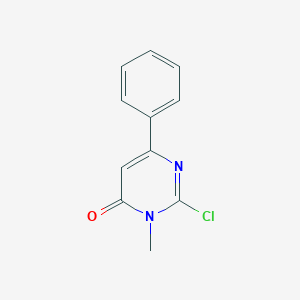

![(R)-1-(1-Cyclopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11796450.png)
